1-Oxide-4-thiomorpholine acetic acid

Description

The exact mass of the compound 1-Oxide-4-thiomorpholine acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Oxide-4-thiomorpholine acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxide-4-thiomorpholine acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

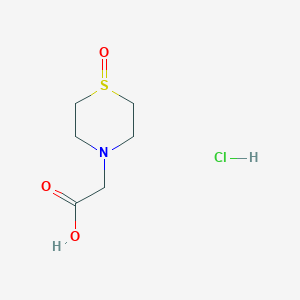

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1-oxo-1,4-thiazinan-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S.ClH/c8-6(9)5-7-1-3-11(10)4-2-7;/h1-5H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVOVOQLVIYOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCN1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694572 | |

| Record name | (1-Oxo-1lambda~4~,4-thiazinan-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258530-60-8 | |

| Record name | (1-Oxo-1lambda~4~,4-thiazinan-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 258530-60-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Sulfoxide Containing Heterocycles in Advanced Organic Synthesis

Sulfoxide-containing heterocycles are a class of organic compounds that have garnered considerable attention in advanced organic synthesis due to their unique chemical properties and stereochemical characteristics. The sulfoxide (B87167) group, with its chiral sulfur center, introduces a stereogenic element that is invaluable in asymmetric synthesis, allowing for the construction of complex molecules with high stereocontrol. researchgate.netrsc.org Chiral sulfoxides serve as versatile chiral auxiliaries, guiding the stereochemical outcome of reactions to produce enantiomerically pure or enriched products. nih.govnih.gov This capability is crucial in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are often responsible for the desired therapeutic effects. acs.org

The sulfoxide functional group can also influence the reactivity of the heterocyclic ring to which it is attached, enabling a range of chemical transformations. igi-global.com The oxidation of sulfides to sulfoxides is a common and well-established method, with various reagents and catalytic systems available to achieve this transformation chemoselectively. organic-chemistry.org Furthermore, sulfoxides can be converted into other functional groups, adding to their synthetic utility. nih.gov The significance of these compounds is underscored by their role as building blocks for a wide array of chemically and biologically important molecules. igi-global.com

Below is a data table summarizing key aspects of sulfoxide-containing heterocycles in organic synthesis:

| Feature | Significance in Organic Synthesis |

|---|---|

| Chirality | The sulfur atom in a sulfoxide can be a stereocenter, making them valuable as chiral auxiliaries and ligands in asymmetric synthesis. researchgate.netnih.gov |

| Reactivity Modulation | The sulfoxide group can activate or direct reactions on the heterocyclic ring, enabling selective functionalization. |

| Synthetic Versatility | Sulfoxides can be readily prepared from sulfides and can be converted into other functional groups, such as sulfones or back to sulfides. organic-chemistry.orgnih.gov |

| Biologically Active Molecules | They are integral components in the synthesis of numerous pharmaceuticals and bioactive compounds. acs.orgigi-global.com |

Role of Thiomorpholine Derivatives in Heterocyclic Chemistry Research

The thiomorpholine (B91149) scaffold, a six-membered heterocycle containing both nitrogen and sulfur atoms, is recognized as a "privileged structure" in medicinal chemistry. jchemrev.comjchemrev.comresearchgate.net This designation stems from its frequent appearance in a wide range of biologically active compounds, demonstrating its ability to interact with multiple biological targets. jchemrev.comjchemrev.comresearchgate.net Thiomorpholine and its derivatives have been shown to exhibit a diverse array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. jchemrev.comjchemrev.comresearchgate.net

The versatility of the thiomorpholine ring allows for substitutions at various positions, leading to the generation of large libraries of compounds for drug discovery programs. jchemrev.comjchemrev.comnih.govnih.gov The nitrogen atom can be readily functionalized, and the sulfur atom can exist in different oxidation states (sulfide, sulfoxide (B87167), and sulfone), each imparting distinct physicochemical and biological properties to the molecule. ontosight.ai For instance, derivatives of thiomorpholine have been investigated for their potential as hypolipidemic and antioxidant agents. nih.gov

The synthesis of the thiomorpholine ring and its derivatives is an active area of research, with various synthetic routes being developed to access novel and functionalized scaffolds. researchgate.netacs.org These synthetic strategies are crucial for exploring the structure-activity relationships of thiomorpholine-based compounds and for optimizing their therapeutic potential. mdpi.comshd-pub.org.rs

The following interactive table highlights the diverse biological activities associated with the thiomorpholine scaffold:

| Biological Activity | Therapeutic Area |

|---|---|

| Antimicrobial | Infectious Diseases shd-pub.org.rs |

| Anti-inflammatory | Inflammatory Disorders jchemrev.comjchemrev.com |

| Antioxidant | Conditions associated with oxidative stress nih.gov |

| Anticancer | Oncology jchemrev.comjchemrev.comresearchgate.net |

| Hypolipidemic | Cardiovascular Diseases nih.gov |

Academic Research Trajectories for Thiomorpholine Acetic Acid Compounds

While specific research on 1-Oxide-4-thiomorpholine acetic acid is not extensively documented in publicly available literature, the research trajectories for the broader class of thiomorpholine (B91149) acetic acid derivatives can be inferred from the known biological activities of the thiomorpholine scaffold and the synthetic utility of the acetic acid moiety. The acetic acid group provides a handle for further chemical modifications, such as the formation of amides, esters, and other derivatives, which is a common strategy in drug discovery to modulate properties like solubility, bioavailability, and target binding. fortunejournals.comnih.gov

Research in this area is likely to focus on the synthesis of novel thiomorpholine acetic acid derivatives and the evaluation of their biological activities. researchgate.netjocpr.com Given the known pharmacological profile of thiomorpholines, these new compounds would likely be screened for a range of therapeutic applications, including those mentioned previously. The stereoselective synthesis of these compounds, particularly those with a chiral sulfoxide (B87167), would be of significant interest to isolate and evaluate the activity of individual stereoisomers. nih.gov

Future research may also explore the incorporation of thiomorpholine acetic acid derivatives into larger molecules or polymer scaffolds to develop new materials with specific biological or chemical properties. The combination of the versatile thiomorpholine ring with the functionalizable acetic acid side chain presents a promising platform for the development of new chemical entities in both medicinal and materials science.

An exploration into the synthesis of 1-Oxide-4-thiomorpholine acetic acid and its related chemical structures reveals a landscape rich with sophisticated oxidation methodologies. The creation of the sulfoxide functional group, particularly in an enantioselective manner, is a cornerstone of modern asymmetric synthesis, driven by the importance of chiral sulfoxides as intermediates and as components of biologically active molecules. This article details the primary synthetic pathways, focusing on the oxidation of the thiomorpholine core.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Analyses of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of molecular electronic structure and the prediction of reactivity. purdue.edumdpi.com DFT calculations are used to determine various electronic properties, such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding a molecule's chemical behavior.

In the context of thiomorpholine (B91149) derivatives, DFT studies help in analyzing how the sulfoxide (B87167) group (S=O) influences the electronic properties of the entire molecule. The oxygen atom, being highly electronegative, withdraws electron density, affecting the charge distribution across the thiomorpholine ring and the N-substituted acetic acid side chain. This electronic modulation is key to the molecule's reactivity and its interaction with other molecules.

Key electronic and reactivity descriptors calculated via DFT for similar heterocyclic compounds often include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness are derived from orbital energies to quantify the molecule's reactivity profile. nih.gov

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and reaction sites. nih.gov

DFT calculations on related thiophene (B33073) S-oxides have shown that the molecular structures can be more non-planar compared to their non-oxidized counterparts, which influences electronic delocalization. researchgate.net For 1-Oxide-4-thiomorpholine acetic acid, the interplay between the puckered ring, the sulfoxide group, and the acetic acid moiety would result in a complex electronic landscape, dictating its potential as a reactant in chemical transformations.

| DFT-Calculated Parameter | Significance in Analyzing 1-Oxide-4-thiomorpholine acetic acid |

|---|---|

| Molecular Geometry Optimization | Predicts the most stable 3D structure and bond lengths/angles. mdpi.com |

| HOMO/LUMO Energies | Indicates electron-donating and accepting capabilities, respectively. mdpi.com |

| HOMO-LUMO Energy Gap (ΔE) | Correlates with chemical reactivity and stability. nih.gov |

| Electrostatic Potential (ESP) | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Details charge distribution, hybridization, and intramolecular interactions. nih.gov |

Molecular Modeling and Docking Simulations for Interaction Studies

Molecular modeling and docking simulations are indispensable computational techniques for studying how a ligand, such as 1-Oxide-4-thiomorpholine acetic acid, might interact with a biological target, typically a protein or enzyme. brieflands.comforlilab.org These methods predict the preferred binding orientation, affinity, and nature of intermolecular interactions, providing a rationale for observed biological activity and guiding the design of new therapeutic agents. nih.govresearchgate.net

The process begins with generating a 3D model of the ligand, which is then placed into the binding site of a target protein whose structure is often obtained from crystallographic data. mdpi.com Docking algorithms systematically explore various ligand conformations and orientations, scoring them based on how well they fit into the binding pocket and the favorability of their interactions.

For thiomorpholine derivatives, docking studies have been employed to elucidate their binding modes with various enzymes. jchemrev.comjchemrev.com Key interactions often involve:

Hydrogen Bonding: The sulfoxide oxygen and the carboxylic acid group of 1-Oxide-4-thiomorpholine acetic acid are potent hydrogen bond acceptors and donors, respectively. These groups can form strong hydrogen bonds with amino acid residues like arginine, tyrosine, and serine in a protein's active site. brieflands.com

Hydrophobic Interactions: The aliphatic carbon atoms of the thiomorpholine ring can engage in hydrophobic interactions with nonpolar residues of the target protein.

Electrostatic Interactions: The partial charges on the sulfoxide group and the charged carboxylate group can lead to favorable electrostatic interactions with charged or polar residues.

The results of docking simulations are typically quantified by a docking score, which estimates the binding free energy (e.g., in kcal/mol). nih.gov A lower score generally indicates a more favorable binding interaction. These simulations can reveal why certain derivatives show higher activity than others and suggest specific modifications to the molecular structure to enhance binding affinity. researchgate.net

| Interaction Type | Potential Interacting Groups on 1-Oxide-4-thiomorpholine acetic acid | Example Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | Carboxylic acid (-COOH) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Sulfoxide (S=O), Carboxylic acid (C=O) | Arginine, Lysine, Histidine, Tyrosine |

| Hydrophobic Interactions | Thiomorpholine ring (-CH2- groups) | Leucine, Isoleucine, Valine, Phenylalanine |

| Ionic/Electrostatic | Carboxylate (-COO⁻) | Arginine, Lysine |

Conformational Analysis of Thiomorpholine 1-Oxide Scaffolds

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity, as it dictates how the molecule can fit into a receptor's binding site. The thiomorpholine 1-oxide ring is not planar and, like cyclohexane, adopts a low-energy chair conformation to minimize steric and torsional strain. mdpi.com

Computational conformational analysis is used to identify the most stable conformations and the energy barriers between them. The presence of the sulfoxide group introduces additional complexity. The S=O bond can be oriented in either an axial or equatorial position relative to the ring. The relative stability of these conformers is influenced by steric and electronic factors, including repulsive interactions with other ring substituents.

In a study of 4-(4-nitrophenyl)thiomorpholine, X-ray crystallography revealed a chair conformation for the thiomorpholine ring. mdpi.com DFT calculations on the isolated molecule, however, suggested that intermolecular forces in the crystal lattice influence the final observed conformation. mdpi.com For 1-Oxide-4-thiomorpholine acetic acid, the bulky acetic acid group on the nitrogen atom and the polar sulfoxide group will significantly influence the conformational equilibrium of the six-membered ring. The preferred conformation will be the one that best accommodates these substituents to minimize unfavorable steric clashes and maximize stabilizing intramolecular interactions. Understanding this conformational preference is vital for designing molecules that present the correct pharmacophoric features to their biological target.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that represent the bottleneck of a reaction. purdue.edu

For reactions involving thiomorpholine 1-oxide derivatives, computational studies can elucidate mechanisms such as oxidation, reduction, or cycloaddition. For instance, understanding the oxidation of the sulfide (B99878) in thiomorpholine to the corresponding sulfoxide (1-oxide) and subsequently to the sulfone (1,1-dioxide) can be modeled to predict reaction energetics and selectivity.

DFT calculations are commonly used to:

Locate Transition States (TS): Identifying the geometry and energy of the transition state allows for the calculation of the activation energy barrier, which determines the reaction rate.

Calculate Reaction Energetics: By comparing the energies of reactants, transition states, and products, a complete energy profile for the reaction can be constructed, indicating whether the reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic).

Investigate Solvent Effects: Using continuum solvation models, the influence of the solvent on the reaction mechanism and energetics can be assessed. nih.gov

While specific computational studies on the reaction mechanisms of 1-Oxide-4-thiomorpholine acetic acid are not widely reported, research on related organosulfur compounds provides a framework for such investigations. mdpi.com These methods could be applied to study its synthesis, degradation, or metabolic pathways, providing insights that are often difficult to obtain through experimental means alone.

Derivatives and Structural Analogs in Research

N-Substituted Thiomorpholine (B91149) Acetic Acid Derivatives

Substitution at the nitrogen atom of the thiomorpholine ring is a common strategy to create a diverse library of compounds with varied pharmacological profiles. The introduction of different functional groups at this position can significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.

Research into N-substituted thiomorpholine derivatives has revealed a broad spectrum of biological activities. For instance, the coupling of thiomorpholine with quinoline (B57606) moieties has produced derivatives with potent antitubercular activity. chemrxiv.orgnih.gov In one study, a series of novel morpholine (B109124), thiomorpholine, and N-substituted piperazine (B1678402) coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. chemrxiv.orgnih.gov

Furthermore, the introduction of azole rings as N-substituents has led to the development of compounds with notable antioxidant and cytotoxic properties. acs.org A study on N-azole substituted thiomorpholine derivatives demonstrated that these compounds could exhibit significant radical scavenging activity and cytotoxicity against various cancer cell lines. acs.org The nature of the substituent on the azole ring was found to be critical for the observed activity. acs.org

The synthesis of N-acyl and N-sulfonyl derivatives is another area of active research. Polymer-supported synthesis methods have been developed for creating libraries of morpholine and thiomorpholine-3-carboxylic acid derivatives with N-alkyl, N-acyl, and N-sulfonyl groups. researchgate.net These synthetic strategies allow for the efficient production of a wide range of analogs for further investigation. researchgate.net

The diverse biological activities observed in N-substituted thiomorpholine derivatives highlight the importance of the N-substituent in defining the pharmacological character of the thiomorpholine scaffold.

Table 1: Examples of N-Substituted Thiomorpholine Derivatives and Their Investigated Activities This table is interactive. You can sort and filter the data by clicking on the column headers.

| N-Substituent Type | Specific Moiety | Investigated Activity | Reference |

|---|---|---|---|

| Heterocycle | Azole | Antioxidant, Cytotoxic | acs.org |

| Heterocycle | Piperazine-coupled quinoline | Antitubercular | chemrxiv.orgnih.gov |

| Acyl | Various | Intermediates in synthesis | researchgate.net |

| Sulfonyl | Various | Intermediates in synthesis | researchgate.net |

Thiomorpholine 1,1-Dioxide Analogs in Synthetic Research

The oxidation of the sulfur atom in the thiomorpholine ring from a sulfoxide (B87167) to a sulfone (1,1-dioxide) represents a significant structural modification that alters the geometry, polarity, and hydrogen-bonding capacity of the molecule. Thiomorpholine 1,1-dioxide and its derivatives are key building blocks in medicinal chemistry, serving as intermediates in the synthesis of a wide array of compounds, including those targeting cancer and neurological disorders. fiveable.me

The synthesis of thiomorpholine 1,1-dioxide is typically achieved through the oxidation of thiomorpholine using common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. fiveable.me This transformation is crucial for accessing a class of compounds with distinct properties compared to their sulfoxide or sulfide (B99878) precursors. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, making it an attractive feature in drug design.

A notable area of research involves the incorporation of the thiomorpholine 1,1-dioxide scaffold into antibacterial agents. In one study, the antibiotic linezolid, which contains a morpholine ring, was modified by replacing it with thiomorpholine S,S-dioxide, among other analogs. chemrxiv.orgresearchgate.net This modification led to new antibacterial moieties, and a structure-activity relationship (SAR) study of C-5 amide analogues of these S,S-dioxide compounds identified several leads with good in vitro potency against gram-positive bacteria. chemrxiv.org

In addition to antibacterial research, N-substituted thiomorpholine 1,1-dioxide derivatives have been investigated for other therapeutic applications. For example, N-azole substituted thiomorpholine dioxide derivatives have been synthesized and evaluated for their antioxidant and cytotoxic activities. jchemrev.com One particular methyl-substituted oxazolyl thiomorpholine dioxide exhibited radical scavenging activity greater than the standard ascorbic acid, while a thiazolyl derivative showed remarkable cytotoxic activity against A549 and HeLa cancer cells. jchemrev.com

Table 2: Research Applications of Thiomorpholine 1,1-Dioxide Analogs This table is interactive. You can sort and filter the data by clicking on the column headers.

| Analog Type | Area of Research | Key Findings | Reference |

|---|---|---|---|

| Core Scaffold | Pharmaceutical Intermediate | Building block for drugs targeting cancer and neurological disorders. | fiveable.me |

| Phenyl Oxazolidinone Scaffold | Antibacterial Agents | Modification of linezolid; identified leads with potent in vitro activity against gram-positive bacteria. | chemrxiv.orgresearchgate.net |

Bioisosteric Replacements and Structural Modifications

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry used to optimize drug-like properties. fiveable.me In the context of thiomorpholine oxide derivatives, bioisosteric replacements and other structural modifications are explored to enhance potency, selectivity, and pharmacokinetic profiles.

One key structural modification involves the replacement of the morpholine ring in bioactive compounds with a thiomorpholine or thiomorpholine oxide/dioxide ring. The sulfur atom increases lipophilicity compared to the oxygen in morpholine and provides a "metabolically soft spot" that can be easily oxidized to the corresponding sulfoxide and sulfone. mdpi.com A prominent example is the modification of the antibiotic linezolid, where the morpholine ring was replaced by thiomorpholine S-oxide and S,S-dioxide moieties to create new antibacterial agents. jchemrev.comjchemrev.com This substitution led to compounds with comparable or, in some cases, superior efficacy. jchemrev.com

The sulfoxide group itself can be a target for bioisosteric replacement. While specific examples for 1-oxide-4-thiomorpholine acetic acid are not extensively detailed, the general principle is applied to sulfur-based pharmacophores. For instance, sulfoximines have gained significant attention as bioisosteres for sulfones and sulfoxides in drug design. chemrxiv.org Sulfilimines are another, less explored, potential bioisostere for the sulfoxide group, offering a stereogenic sulfur center and an additional vector for derivatization at the nitrogen atom. acs.org These replacements can fine-tune properties such as hydrogen-bonding capabilities, polarity, and metabolic stability.

Further structural modifications involve altering substituents on the thiomorpholine ring. Investigation of computational models of some thiomorpholine-containing enzyme inhibitors suggested that substitution at the 6th position of the ring could alter the physical characteristics of the ligand with minimal loss of inhibitory activity, as this position is exposed to the solvent. jchemrev.com Such structure-activity relationship (SAR) studies are crucial for rationally designing improved analogs. nih.gov

Biological Activity Research on Thiomorpholine S-Oxide Derivatives (Non-Clinical Focus)

Research into the biological activities of thiomorpholine S-oxide derivatives, including compounds structurally related to 1-Oxide-4-thiomorpholine acetic acid, has unveiled a range of potential therapeutic properties. These non-clinical investigations have primarily focused on antimicrobial, antioxidant, enzyme-inhibiting, and anti-inflammatory effects.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the structural elucidation of 1-Oxide-4-thiomorpholine acetic acid, offering detailed information about the chemical environment of each atom within the molecule. Both ¹H and ¹³C NMR are instrumental in confirming the compound's structural integrity.

In ¹H NMR spectroscopy, the protons of the thiomorpholine (B91149) ring are expected to exhibit characteristic signals. Due to the presence of the sulfoxide (B87167) group, the protons on the carbons adjacent to the sulfur atom (C2 and C6) would be diastereotopic and are anticipated to show complex multiplets. The protons on the carbons adjacent to the nitrogen atom (C3 and C5) would also likely appear as multiplets. The methylene (B1212753) protons of the acetic acid moiety would present a distinct singlet, shifted downfield due to the proximity of the nitrogen atom and the carboxylic acid group.

¹³C NMR spectroscopy provides further structural confirmation by identifying all unique carbon environments. The chemical shifts of the carbon atoms in the thiomorpholine ring are influenced by the neighboring heteroatoms. The presence of the S-oxide group is expected to cause a significant downfield shift for the adjacent carbons (C2 and C6) compared to non-oxidized thiomorpholine. The carbons next to the nitrogen (C3 and C5) will also have characteristic shifts. The carbonyl carbon of the acetic acid group will appear at the lowest field, a typical region for carboxylic acids, while the methylene carbon of this group will also be readily identifiable. For comparison, the approximate ¹³C NMR chemical shifts for the parent "Thiomorpholine 1-oxide" have been reported, providing a foundational reference for the expected shifts in 1-Oxide-4-thiomorpholine acetic acid. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Oxide-4-thiomorpholine acetic acid

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2, H6 | Multiplet | Complex Multiplet |

| H3, H5 | Multiplet | Complex Multiplet |

| -CH₂-COOH | Singlet | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Oxide-4-thiomorpholine acetic acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2, C6 | ~50-60 |

| C3, C5 | ~55-65 |

| -CH₂-COOH | ~50-60 |

Mass Spectrometry Techniques for Compound Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For 1-Oxide-4-thiomorpholine acetic acid, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap would be employed.

The high-resolution mass spectrum would provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula (C₆H₁₁NO₃S). This is a critical step in confirming the identity of the synthesized compound.

In tandem with determining the molecular weight, mass spectrometry is invaluable for studying the fragmentation patterns of 1-Oxide-4-thiomorpholine acetic acid. Under tandem MS (MS/MS) conditions, the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the acetic acid group, cleavage of the thiomorpholine ring, and loss of the sulfoxide oxygen. This fragmentation data provides a fingerprint of the molecule, further confirming its structure. Furthermore, these techniques are instrumental in metabolite profiling, allowing for the identification of metabolic products of 1-Oxide-4-thiomorpholine acetic acid in biological systems. The mass spectrum of the parent compound, thiomorpholine, shows a molecular ion peak and characteristic fragment ions, which can serve as a basis for predicting the fragmentation of its derivatives. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for 1-Oxide-4-thiomorpholine acetic acid

| m/z | Predicted Fragment |

|---|---|

| 177.0459 | [M+H]⁺ (Molecular Ion) |

| 118.0483 | [M - COOH - H]⁺ |

| 102.0534 | [M - CH₂COOH]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 1-Oxide-4-thiomorpholine acetic acid would exhibit several key absorption bands that confirm its structure.

A strong and broad absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1730 cm⁻¹. The presence of the sulfoxide (S=O) group is a key feature of the molecule and would be identified by a strong absorption band in the range of 1000-1100 cm⁻¹. The C-N stretching vibrations of the tertiary amine within the thiomorpholine ring would likely be observed in the 1100-1300 cm⁻¹ region. Additionally, C-H stretching and bending vibrations from the methylene groups of the ring and the acetic acid side chain would be present in their expected regions. The presence of the sulfoxide group in a related polymer has been confirmed by FTIR spectroscopy, supporting the expected spectral features. mdpi.com

Table 4: Characteristic Infrared Absorption Bands for 1-Oxide-4-thiomorpholine acetic acid

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700-1730 | Strong, Sharp |

| S=O (Sulfoxide) | 1000-1100 | Strong |

| C-N (Tertiary Amine) | 1100-1300 | Medium |

Chromatography Methods (TLC, HPLC, GC-MS) for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of 1-Oxide-4-thiomorpholine acetic acid and for its separation from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. For 1-Oxide-4-thiomorpholine acetic acid, a polar stationary phase like silica (B1680970) gel would be used, with a mobile phase consisting of a mixture of polar and non-polar solvents. The polarity of the solvent system would be optimized to achieve good separation of the product from any starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides high-resolution separation and quantification of the compound. A reverse-phase HPLC method would be suitable for 1-Oxide-4-thiomorpholine acetic acid, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape. HPLC is crucial for determining the purity of the final compound with high accuracy. HPLC methods have been developed for the analysis of thiomorpholine and its derivatives, which could be adapted for this specific compound. sielc.comhelixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) is generally suitable for volatile and thermally stable compounds. For 1-Oxide-4-thiomorpholine acetic acid, which is a non-volatile carboxylic acid, direct analysis by GC-MS would be challenging. However, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or ethyl ester) could allow for its analysis by GC-MS, providing both separation and mass spectrometric identification of the derivative.

Elemental Analysis and Crystallographic Studies (e.g., X-ray)

Elemental Analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula (C₆H₁₁NO₃S). A close match between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Oxide-4-thiomorpholine acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves oxidation of 4-thiomorpholine acetic acid derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., aqueous vs. organic media), and stoichiometric ratios of reagents critically impact yield and purity. For reproducible results, trial experiments are recommended to optimize conditions, followed by purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-Oxide-4-thiomorpholine acetic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the sulfoxide group and acetic acid moiety. Infrared (IR) spectroscopy can identify S=O stretching vibrations (~1040–1080 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to validate the molecular formula. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How can researchers determine the stability of 1-Oxide-4-thiomorpholine acetic acid under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffered solutions (pH 2–12) at controlled temperatures (e.g., 25°C, 40°C). Samples are analyzed at intervals using HPLC or UV-Vis spectroscopy to quantify degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life, while thermodynamic parameters like ΔH‡ (activation enthalpy) are derived from Eyring plots .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the reaction mechanisms of 1-Oxide-4-thiomorpholine acetic acid in catalytic processes?

- Methodological Answer : Controlled experiments must isolate variables such as catalyst type (e.g., metal complexes), solvent effects, and electron-withdrawing/donating substituents. Use isotopic labeling (e.g., ¹⁸O in the sulfoxide group) to track reaction pathways. Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) and computational simulations (DFT) can elucidate intermediates. Statistical analysis (ANOVA) evaluates significance between experimental groups .

Q. How can contradictions in thermodynamic data (e.g., ΔG, ΔH) for sulfoxide formation be resolved?

- Methodological Answer : Discrepancies often arise from inconsistent measurement conditions (e.g., solvent polarity, ionic strength). Replicate experiments under standardized protocols (IUPAC guidelines) and validate calorimetric data against computational models (e.g., Gaussian software). Meta-analysis of published datasets, focusing on error margins and experimental limitations, helps identify systematic biases .

Q. What statistical methods are appropriate for analyzing bioactivity data (e.g., IC₅₀) in pharmacological studies involving this compound?

- Methodological Answer : Dose-response curves should be fitted using nonlinear regression (e.g., Hill equation). Assess variability with standard deviation error bars and confirm reproducibility via t-tests or Mann-Whitney U tests for non-parametric data. Principal Component Analysis (PCA) can correlate structural features (e.g., substituent electronegativity) with bioactivity .

Q. How can computational models (e.g., QSAR, molecular docking) be integrated with experimental data to predict the reactivity of 1-Oxide-4-thiomorpholine acetic acid derivatives?

- Methodological Answer : Build Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bonding capacity. Validate docking simulations (AutoDock Vina) with experimental binding affinities (SPR or ITC data). Cross-disciplinary collaboration ensures alignment between in silico predictions and lab results .

Data Presentation and Validation

- Raw Data Management : Large datasets (e.g., kinetic profiles) should be archived in appendices, while processed data (e.g., rate constants) are presented in the main text with error margins (±SEM). Use scatter plots with trendlines for clarity .

- Critical Evaluation : Discuss methodological limitations (e.g., instrumental detection limits) and compare findings with literature using citation matrices. Resolve outliers through repeated trials or alternative analytical techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.